molecular formula C14H8N4O2 B11856901 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione

2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione

Cat. No.: B11856901
M. Wt: 264.24 g/mol
InChI Key: RMOKRSHHNVYYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structure with over 300,000 described derivatives and a strong presence in scientific literature and patents . Its close structural resemblance to purine bases allows it to mimic adenine and guanine, facilitating interactions with a variety of enzyme active sites, particularly protein kinases . The fused pyrazolopyridine core serves as a versatile platform for the development of tyrosine kinase inhibitors (TKIs) . Notably, derivatives of this heterocyclic system have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), including mutants like the gatekeeper L1196M that confer resistance to other therapies, demonstrating exceptional activity at sub-nanomolar concentrations . The isoindoline-1,3-dione (phthalimide) moiety is another pharmacologically relevant component. This group is found in compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects, and is known to influence cyclooxygenase (COX) inhibition and interact with various signaling pathways . Researchers can leverage this reagent as a critical building block for designing and synthesizing novel bioactive molecules. Its structure allows for further functionalization, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties for specific therapeutic targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

2-(1H-pyrazolo[3,4-b]pyridin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H8N4O2/c19-13-8-4-1-2-5-9(8)14(20)18(13)12-10-6-3-7-15-11(10)16-17-12/h1-7H,(H,15,16,17)

InChI Key

RMOKRSHHNVYYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=C3C=CC=N4

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation

A cornerstone for pyrazolo[3,4-b]pyridine synthesis involves microwave-assisted reactions between N-substituted 5-aminopyrazoles (1 ) and 1,3-bis-electrophilic reagents. For example, 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione (2 ) reacts with 1 under microwave irradiation (150°C, 30–50 min) in tetrahydrofuran (THF) to yield fully substituted pyrazolo[3,4-b]pyridines (4 ) in 49–70% yields. The reaction proceeds via isobenzofuranone ring opening in a Michael-type addition, followed by cyclization and dehydration (Figure 1A). Key advantages include regioselectivity, short reaction times, and the incorporation of acetyl and carboxyl groups in one step.

Table 1: Representative Pyrazolo[3,4-b]pyridines Synthesized via Microwave Irradiation

Starting Material (1)Product (4)Yield (%)Reaction Time (min)
5-Amino-1-methylpyrazole4a6540
5-Amino-1-phenylpyrazole4b7030

Solvent-Free Bis-Pyrazolo[3,4-b:4′,3′-e]pyridine Synthesis

Alternative routes employ solvent-free conditions for constructing bis-pyrazolo[3,4-b]pyridines. For instance, 5-amino-3-methyl-1-(2-pyridyl)pyrazole (4 ) reacts with arylaldehydes (5 ) under microwave irradiation (250°C, 15 min) to form tridentate ligands (6 ) in 79–88% yields. This method highlights the versatility of pyrazolo[3,4-b]pyridines in forming complex architectures, though functionalization at the 3-position remains unexplored.

Synthesis of Isoindoline-1,3-dione Derivatives

Condensation of Phthalic Anhydride with Amines

Isoindoline-1,3-dione cores are typically synthesized via condensation reactions. Refluxing phthalic anhydride (1 ) with glycine (2 ) in glacial acetic acid (120°C, 8 h) yields 2-(1,3-dioxoisoindolin-2-yl)acetic acid (3 ) in 82% yield. Subsequent amidation with pyridylmethyl amines (4a–b ) using EDC/HOBT in chloroform affords 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridinylmethyl)acetamides (5a–b ) (Table 2).

Table 2: Synthesis of Isoindoline-1,3-dione Derivatives

Amine (4)Product (5)Yield (%)Reaction Time (h)
4-(Aminomethyl)pyridine5a7518
3-(Aminomethyl)pyridine5b6824

Coupling Strategies for Hybrid Formation

Amidation and Nucleophilic Substitution

The integration of pyrazolo[3,4-b]pyridine and isoindoline-1,3-dione motifs likely requires coupling at the pyrazole C3 position. Drawing from analogous systems, two approaches are proposed:

  • Amidation : Reacting a carboxyl-functionalized pyrazolo[3,4-b]pyridine with an amine-bearing isoindoline-1,3-dione using EDC/HOBT.

  • Nucleophilic Aromatic Substitution (SNAr) : Substituting a halogenated pyrazolo[3,4-b]pyridine with an isoindoline-1,3-dione-thiolate or -amine under basic conditions.

Hypothetical Synthetic Pathway

A plausible route involves:

  • Synthesizing 3-bromo-1H-pyrazolo[3,4-b]pyridine via bromination of the parent compound.

  • Reacting this intermediate with 2-mercaptoisoindoline-1,3-dione in dimethylformamide (DMF) with K2CO3 at 80°C to form the C–S bond.

Table 3: Projected Coupling Reactions

Pyrazolo[3,4-b]pyridineIsoindoline-1,3-dioneConditionsExpected Yield (%)
3-Bromo derivative2-Mercapto derivativeDMF, K2CO3, 80°C, 12h50–65

Mechanistic and Optimization Considerations

Role of Microwave Irradiation

Microwave irradiation significantly enhances reaction efficiency for both pyrazolo[3,4-b]pyridines and isoindoline-1,3-diones, reducing times from hours to minutes. For instance, cyclocondensation under microwave conditions achieves 70% yields in 30 minutes, compared to 24 hours under conventional heating.

Solvent and Temperature Effects

Polar aprotic solvents like THF favor pyrazolo[3,4-b]pyridine formation by stabilizing intermediates, while chloroform is optimal for amidation reactions due to its low nucleophilicity. Elevated temperatures (150–250°C) are critical for dehydrative cyclization steps .

Chemical Reactions Analysis

Reaction Conditions

The synthesis of 2-(4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)isoindolin-1,3-dione (a structurally analogous compound) involves:

  • Reagents : Phthalic anhydride, ethanol, acetic acid.

  • Procedure : Reflux for 2 hours, followed by precipitation and purification .

Parameter Details
Yield90%
Melting Point>300 °C
PurificationFlash chromatography (CH₂Cl₂/CH₃OH 40:1)

General Mechanism

The reaction proceeds via:

  • Nucleophilic attack : The amine group of the pyrazolo[3,4-b]pyridine attacks the carbonyl carbon of the anhydride.

  • Cyclization and dehydration : Formation of the isoindoline ring with elimination of water .

Spectroscopic Analysis

Technique Key Observations
IR (KBr) - NH stretch : ~3250 cm⁻¹
- C=O (imide) : ~1695 cm⁻¹
- C=N : ~1620 cm⁻¹
¹H-NMR (DMSO-d₆) - Aromatic protons : 7.35–8.10 ppm (m, 14H)
- NH proton : 12.10 ppm (s, 1H)
¹³C-NMR - C=O carbons : ~167.1 ppm
- Aromatic carbons : 127.0–136.0 ppm

Mass Spectrometry

  • Molecular ion peak : m/z 416 (M⁺) for analogous compounds .

Reactivity and Functionalization

The isoindoline moiety in the compound allows further derivatization. For example:

  • Substitution reactions : The pyrazolo[3,4-b]pyridine core can undergo electrophilic or nucleophilic modifications.

  • Anhydride coupling : Analogous reactions with nitro- or bromo-substituted phthalic anhydrides yield functionalized derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine core exhibit significant anticancer activity. They have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, studies have highlighted the compound's ability to target multiple signaling pathways involved in tumor growth and metastasis .

Antimicrobial Effects

The isoindoline derivatives have demonstrated antimicrobial properties against a range of pathogens. The presence of the pyrazolo moiety enhances the compound's interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .

Neurological Disorders

The compound has been investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may possess neuroprotective effects, making it a candidate for further research in conditions like Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Activity

2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione has also been evaluated for anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential role in managing inflammatory diseases like arthritis and other chronic inflammatory conditions .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results demonstrated that specific derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating enhanced potency against cancer cells .

Case Study 2: Antimicrobial Evaluation

A comprehensive antimicrobial assessment was conducted on various isoindoline derivatives, including the target compound. The study revealed that certain modifications significantly increased antimicrobial efficacy compared to traditional antibiotics. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Core Scaffold Differences :

  • The target compound uses a pyrazolo[3,4-b]pyridine core, whereas compound XI () employs pyrazolo[3,4-d]pyrimidine. The latter’s expanded ring system may alter binding affinity to kinase ATP pockets .
  • Compound 3 () lacks the pyrazolo-pyridine system entirely, instead featuring an acryloyl-linked indole group. This reduces planarity and likely impacts target selectivity .

Trityl protection in compound 7 () increases steric bulk, which may reduce metabolic degradation but also limit solubility .

Synthetic Flexibility :

  • The use of phthalic anhydride is common across derivatives (e.g., compounds 6 and XI), enabling rapid isoindoline-dione formation .
  • Aldehyde condensations () offer modularity for side-chain diversification but require longer reaction times (48 hours) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfonyl groups (compound 6) improve aqueous solubility compared to the parent compound, whereas trityl protection (compound 7) may reduce it .
  • Metabolic Stability : Fluorine substitutions (e.g., 3-fluorophenyl in compound 6) are likely to enhance metabolic stability by resisting cytochrome P450 oxidation .

Biological Activity

2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione (CAS Number: 864871-82-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H8N4O2
  • Molecular Weight : 264.24 g/mol
  • Purity : ≥ 98% .

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine moiety exhibit significant biological activities, particularly in the context of cancer therapy. The mechanisms can be summarized as follows:

  • Inhibition of Kinases : Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. This inhibition disrupts signaling pathways that promote tumor growth .
  • Anti-inflammatory Activity : Some studies report that derivatives of pyrazolo compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
  • Antioxidant Properties : The antioxidant activity of these compounds aids in reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

Activity TypeAssay/MethodResult/IC50 ValueReference
Antitumor ActivityIn vitro against cancer cell linesSignificant inhibition observed
COX-2 InhibitionEnzyme Inhibition AssayIC50 = 0.02 – 0.04 μM
Antioxidant ActivityDPPH Radical Scavenging AssayEffective at low concentrations

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer activity of various pyrazolo derivatives, including this compound. The compound demonstrated potent inhibitory effects on cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for further development .
  • Inflammatory Disorders : Another investigation focused on the anti-inflammatory effects of this compound. It was found to significantly reduce inflammation markers in animal models of arthritis, indicating its therapeutic potential for inflammatory diseases .

Q & A

Q. Key Variables :

ParameterImpact on Yield/Purity
Reaction timeProlonged reflux (>12h) improves cyclization
Solvent choicePolar solvents (e.g., acetic acid) favor nucleophilic substitution
CatalystThioglycolic acid enhances regioselectivity in spirocyclic products

How can researchers characterize the structural and electronic properties of this compound?

Q. Basic Research

  • X-ray crystallography : Resolve crystal packing and confirm substituent orientation. SHELX programs are widely used for refinement, though limitations exist in handling twinned data for macromolecular complexes .
  • NMR spectroscopy : Key signals include:
    • ¹H-NMR : Isoindoline-dione protons at δ 7.8–8.3 ppm (aromatic), pyrazolo protons at δ 8.3–8.5 ppm .
    • ¹³C-NMR : Carbonyl groups (C=O) at ~168–170 ppm .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 319.3).

How can synthetic protocols be optimized to improve purity and scalability for in vivo studies?

Q. Advanced Research

  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures to remove unreacted phthalic anhydride .
  • Yield optimization :
    • Replace glacial acetic acid with microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce reaction time .
    • Introduce protecting groups (e.g., Boc) on reactive amines to prevent side reactions .

How do contradictions in reported biological activity (e.g., sGC activation vs. kinase inhibition) arise, and how can they be resolved?

Q. Advanced Research

  • Contradiction source : Assay conditions (e.g., cell type, ATP concentration) influence target engagement. For example:
    • sGC activation : Requires heme-bound sGC and NO/CO co-stimulation; activity is concentration-dependent (EC₅₀ ~0.1–1 µM) .
    • Kinase inhibition : Observed in kinase-focused panels (IC₅₀ <100 nM for FLT3 or JAK2) due to structural mimicry of ATP .
  • Resolution : Use orthogonal assays (e.g., cGMP ELISA for sGC, radiometric kinase assays) and compare with structural analogs (e.g., BAY41-2272) .

Can this compound be integrated into PROTACs for targeted protein degradation?

Advanced Research
Yes. The isoindoline-1,3-dione moiety serves as a linker for E3 ligase recruitment. Example protocol:

  • Conjugate the compound to a target-binding warhead (e.g., IGF-1R inhibitor) via click chemistry (CuAAC).
  • Evaluate degradation efficiency in HEK293 cells (Western blot for target protein) .
    Challenges : Solubility (use DMSO stock solutions ≤10 mM) and off-target degradation (optimize linker length) .

What computational strategies are effective in designing derivatives with enhanced solubility or selectivity?

Q. Advanced Research

  • Docking studies : Use AutoDock Vina to model interactions with sGC (PDB: 3HLS) or kinase domains (e.g., JAK2, PDB: 4D1S). Focus on hydrophobic pockets near the pyrazolo ring .
  • QSAR models : Correlate logP values with solubility. Derivatives with polar substituents (e.g., -OH, -NH₂) show improved aqueous solubility (e.g., Vericiguat analogs) .

How do formulation challenges (e.g., low bioavailability) impact preclinical development?

Q. Advanced Research

  • Bioavailability : The compound’s low solubility (<1 mg/mL in PBS) limits oral absorption. Strategies:
    • Use nanocrystal formulations (e.g., wet milling to reduce particle size <200 nm) .
    • Prodrug approaches: Introduce phosphate esters on the isoindoline-dione ring .
  • In vivo models : Assess pharmacokinetics in Sprague-Dawley rats (IV vs. oral dosing) and monitor plasma levels via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.